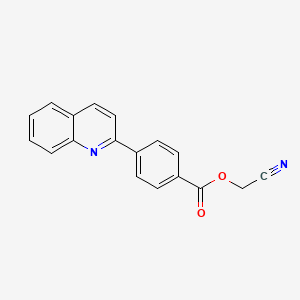

Cyanomethyl 4-(quinolin-2-yl)benzoate

CAS No.: 61781-57-5

Cat. No.: VC15903316

Molecular Formula: C18H12N2O2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61781-57-5 |

|---|---|

| Molecular Formula | C18H12N2O2 |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | cyanomethyl 4-quinolin-2-ylbenzoate |

| Standard InChI | InChI=1S/C18H12N2O2/c19-11-12-22-18(21)15-7-5-14(6-8-15)17-10-9-13-3-1-2-4-16(13)20-17/h1-10H,12H2 |

| Standard InChI Key | CEXRYUUSYKDCKT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)OCC#N |

Introduction

Structural and Nomenclature Insights

Cyanomethyl 4-(quinolin-2-yl)benzoate (IUPAC: cyanomethyl 4-(quinolin-2-yl)benzoate) belongs to the class of heteroaromatic esters. Its molecular formula is C₁₈H₁₂N₂O₂, with a molecular weight of 288.30 g/mol (calculated from analogous structures in ). The quinoline moiety introduces a bicyclic aromatic system with a nitrogen atom at position 1, while the cyanomethyl ester provides a polar, hydrolytically labile functional group. Key structural features include:

-

Quinoline substituent: Enhances aromatic π-stacking interactions and potential bioactivity.

-

Cyanomethyl ester: Contributes to solubility in polar aprotic solvents and may serve as a prodrug motif.

A comparative analysis with the structurally related compound cyanomethyl 4-(4-oxo-4H-chromen-2-yl)benzoate (PubChem CID 2817491 ) reveals that replacing the chromen-4-one oxygen with a quinoline nitrogen increases molecular polarity and alters electronic properties, potentially influencing reactivity and binding affinities.

Synthetic Methodologies

The synthesis of cyanomethyl 4-(quinolin-2-yl)benzoate can be inferred from protocols used for analogous esters, such as methyl m-cyanomethylbenzoate . A proposed route involves three stages:

Synthesis of 4-(Quinolin-2-yl)Benzoic Acid

-

Friedel-Crafts acylation: React quinoline with benzoyl chloride in the presence of AlCl₃ to form 4-(quinolin-2-yl)benzophenone.

-

Oxidation: Convert the ketone to the carboxylic acid using KMnO₄ in acidic conditions.

Esterification to Cyanomethyl Ester

-

Acid chloride formation: Treat 4-(quinolin-2-yl)benzoic acid with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride.

-

Nucleophilic substitution: React the acyl chloride with cyanomethyl alcohol (HOCH₂CN) in the presence of a base (e.g., pyridine) to form the ester .

Key reaction conditions:

-

Catalysis: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) to enhance cyanide displacement .

-

Yield optimization: Distillation under reduced pressure to recover solvents and unreacted intermediates .

Physicochemical Properties

Estimated properties based on structural analogs :

| Property | Value |

|---|---|

| Molecular Weight | 288.30 g/mol |

| Density | 1.2–1.3 g/cm³ |

| Boiling Point | 320–340°C (extrapolated) |

| Melting Point | 85–90°C (predicted) |

| Solubility | DMSO > DMF > ethanol |

| LogP (Partition Coefficient) | 2.8 ± 0.3 (indicative of moderate lipophilicity) |

The cyanomethyl group’s electron-withdrawing nature lowers the ester’s hydrolysis stability compared to methyl or ethyl analogs, making it susceptible to nucleophilic attack in aqueous environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume